![molecular formula C24H25N3O2 B6541300 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one CAS No. 1058484-29-9](/img/structure/B6541300.png)
3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one
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Overview
Description
Scientific Research Applications
Antioxidant and Radical Scavenging Activity
Piperidine-based compounds often exhibit antioxidant properties. VU0637882-1 derivatives may scavenge free radicals, protecting cells from oxidative damage. Researchers can assess their efficacy using in vitro and in silico methods .
Cholinesterase Inhibition
Cholinesterase inhibitors play a vital role in treating neurodegenerative diseases like Alzheimer’s. Investigating VU0637882-1 derivatives for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) could yield promising therapeutic candidates .
Future Directions
The future directions for the study of “3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .
Mechanism of Action
Target of Action
The primary target of this compound is the GluN2B subunit of the NMDA receptor . The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory function. The GluN2B subunit is particularly important in the negative allosteric modulation of the receptor, which can prevent overstimulation and produce neuroprotective effects .
Mode of Action
The compound interacts with its target by binding to the GluN2B subunit of the NMDA receptor, leading to negative allosteric modulation . This interaction inhibits the receptor’s activity, preventing overstimulation and potentially providing neuroprotective effects .
Biochemical Pathways
The compound’s action primarily affects the glutamatergic signaling pathway, which is involved in synaptic transmission in the central nervous system. By modulating the activity of the NMDA receptor, the compound can influence the downstream effects of this pathway, potentially impacting processes such as synaptic plasticity and neuronal survival .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its modulation of the NMDA receptor. By inhibiting the receptor’s activity, the compound can prevent overstimulation of neurons, potentially providing neuroprotective effects . This could have implications for conditions characterized by excessive glutamatergic activity, such as certain neurodegenerative diseases.
properties
IUPAC Name |
3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-phenylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-23-16-22(21-9-5-2-6-10-21)25-18-27(23)17-24(29)26-13-11-20(12-14-26)15-19-7-3-1-4-8-19/h1-10,16,18,20H,11-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLBFVJGDRMKNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one |
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